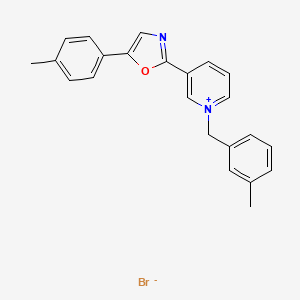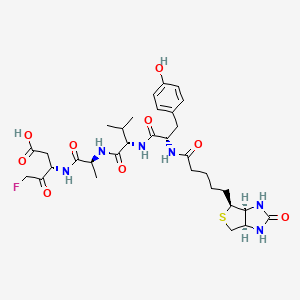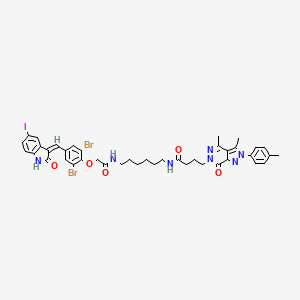
PDE|A autophagic degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDE|A autophagic degrader 1, also known as compound 12c, is a potent autophagic degrader specifically targeting the phosphodiesterase delta protein. This compound reduces the phosphodiesterase delta protein level through lysosome-mediated autophagy without affecting the phosphodiesterase delta messenger ribonucleic acid expression. It has shown significant efficacy in inhibiting the growth of KRAS mutant pancreatic cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PDE|A autophagic degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
PDE|A autophagic degrader 1 primarily undergoes lysosome-mediated autophagy. This process involves the degradation of the phosphodiesterase delta protein through the autophagy-lysosome pathway .
Common Reagents and Conditions
The degradation process does not require external reagents as it is mediated by the cellular autophagy machinery. the initial synthesis of the compound involves various organic reagents and catalysts .
Major Products Formed
The major product formed from the degradation of the phosphodiesterase delta protein is its breakdown into smaller peptides and amino acids, which are then recycled by the cell .
Wissenschaftliche Forschungsanwendungen
PDE|A autophagic degrader 1 has several scientific research applications:
Chemistry: Used as a tool compound to study autophagy and protein degradation mechanisms.
Biology: Helps in understanding the role of phosphodiesterase delta in cellular processes and its degradation.
Industry: Could be used in the development of new autophagic degraders and related therapeutic compounds.
Wirkmechanismus
PDE|A autophagic degrader 1 exerts its effects by binding to the phosphodiesterase delta protein and facilitating its degradation through the lysosome-mediated autophagy pathway. This process involves the sequestration of the target protein into autophagosomes, which then fuse with lysosomes where the protein is degraded .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): These compounds also induce protein degradation but primarily through the ubiquitin-proteasome system.
AUTACs (Autophagy-Tethering Compounds): Similar to PDE|A autophagic degrader 1, these compounds induce degradation through the autophagy pathway.
Uniqueness
This compound is unique in its specific targeting of the phosphodiesterase delta protein and its ability to induce degradation through lysosome-mediated autophagy without affecting messenger ribonucleic acid expression. This specificity and mechanism of action make it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C41H42Br2IN7O5 |
|---|---|
Molekulargewicht |
999.5 g/mol |
IUPAC-Name |
N-[6-[[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetyl]amino]hexyl]-4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
InChI |
InChI=1S/C41H42Br2IN7O5/c1-24-10-13-29(14-11-24)51-26(3)37-25(2)48-50(41(55)38(37)49-51)18-8-9-35(52)45-16-6-4-5-7-17-46-36(53)23-56-39-32(42)20-27(21-33(39)43)19-31-30-22-28(44)12-15-34(30)47-40(31)54/h10-15,19-22H,4-9,16-18,23H2,1-3H3,(H,45,52)(H,46,53)(H,47,54)/b31-19- |
InChI-Schlüssel |
BYPQUTISFKWFMK-DXJNIWACSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)/C=C\5/C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)C=C5C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


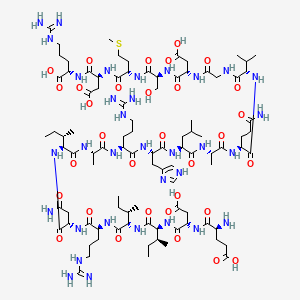
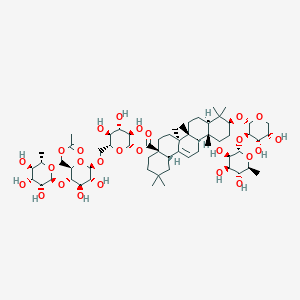
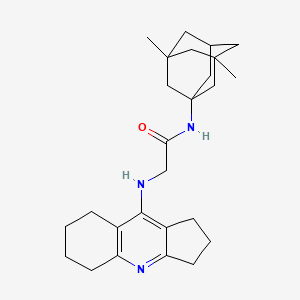
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
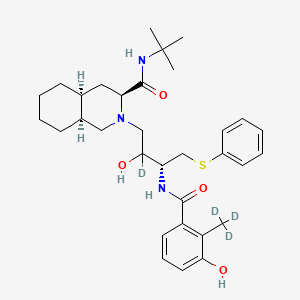
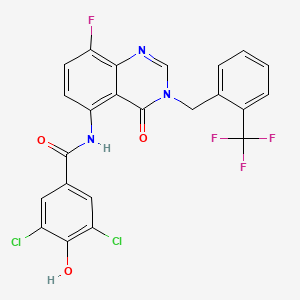
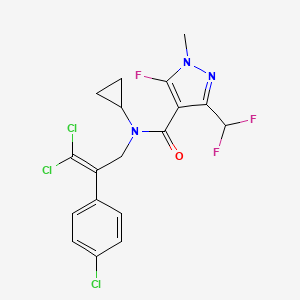
![GeXIVA[1,2]](/img/structure/B12375486.png)
